3,5-Dimethylheptan-4-one

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

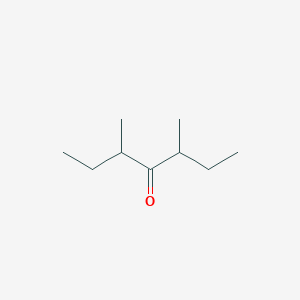

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-dimethylheptan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-5-7(3)9(10)8(4)6-2/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXXYILNWWRSGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871297 | |

| Record name | 3,5-Dimethylheptan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19549-84-9 | |

| Record name | 3,5-Dimethyl-4-heptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19549-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethylheptan-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019549849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethylheptan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethylheptan-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3,5-Dimethylheptan-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a primary synthetic pathway for 3,5-Dimethylheptan-4-one, a branched aliphatic ketone. The synthesis involves a two-step process commencing with the formation of a secondary alcohol via a Grignard reaction, followed by its oxidation to the target ketone. This document provides detailed experimental protocols and a summary of quantitative data for each step.

Core Synthesis Pathway

The principal synthesis route for this compound is a two-step process:

-

Step 2: Oxidation - The subsequent oxidation of 3,5-dimethylheptan-4-ol to yield the final product, this compound.[4][5][6][7][8][9][10][11][12][13][14][15]

Caption: Overall synthesis workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that specific yields can vary based on reaction scale and purification efficiency.

| Step | Reactants | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Reported Yield (%) |

| 1 | sec-Butylmagnesium Bromide, Isobutyraldehyde | 3,5-Dimethylheptan-4-ol | 144.26 | Calculated from starting material | 70-85% |

| 2 | 3,5-Dimethylheptan-4-ol, Oxidizing Agent | This compound | 142.24 | Calculated from intermediate | 85-95% |

Experimental Protocols

Step 1: Synthesis of 3,5-Dimethylheptan-4-ol via Grignard Reaction

This protocol outlines the formation of the Grignard reagent, sec-butylmagnesium bromide, and its subsequent reaction with isobutyraldehyde.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

sec-Butyl bromide

-

Isobutyraldehyde

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings.

-

Add a small crystal of iodine and a few milliliters of a solution of sec-butyl bromide in anhydrous diethyl ether.

-

Initiate the reaction by gentle warming. Once the reaction starts (indicated by the disappearance of the iodine color and bubbling), add the remaining solution of sec-butyl bromide dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring and refluxing for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Isobutyraldehyde:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of isobutyraldehyde in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to obtain crude 3,5-dimethylheptan-4-ol.

-

Purify the crude product by vacuum distillation.

-

Step 2: Oxidation of 3,5-Dimethylheptan-4-ol to this compound

This section details three common methods for the oxidation of the secondary alcohol to the target ketone. The choice of method may depend on the scale of the reaction, available reagents, and desired purity.

Materials:

-

3,5-Dimethylheptan-4-ol

-

Jones reagent (a solution of chromium trioxide in sulfuric acid and water)

-

Isopropanol (B130326) (for quenching)

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 3,5-dimethylheptan-4-ol in acetone in a flask equipped with a stirrer and cooled in an ice bath.

-

Add Jones reagent dropwise to the stirred solution, maintaining the temperature below 20 °C. The color of the reaction mixture will change from orange-red to green. Continue adding the reagent until a persistent orange-red color is observed.

-

Quench the excess oxidant by the dropwise addition of isopropanol until the green color returns.

-

Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

Purify the crude this compound by distillation.

Materials:

-

3,5-Dimethylheptan-4-ol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Celite or silica (B1680970) gel

-

Diethyl ether

Procedure:

-

In a round-bottom flask, suspend PCC in anhydrous DCM.

-

Add a solution of 3,5-dimethylheptan-4-ol in anhydrous DCM to the PCC suspension in one portion.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite or silica gel to remove the chromium salts.

-

Wash the filter cake with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify by column chromatography or distillation.[11][12][13][14][15]

Materials:

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Oxalyl chloride

-

Anhydrous dichloromethane (DCM)

-

3,5-Dimethylheptan-4-ol

-

Triethylamine (B128534) (Et₃N)

Procedure:

-

In a three-necked flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous DCM and cool to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of DMSO in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature below -60 °C.

-

Stir the mixture for 10-15 minutes, then slowly add a solution of 3,5-dimethylheptan-4-ol in anhydrous DCM, keeping the temperature below -60 °C.

-

After stirring for 30-60 minutes, add triethylamine to the reaction mixture.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with water and separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the product by column chromatography or distillation.[7][10][16][17][18]

Caption: A simplified experimental workflow for the synthesis.

References

- 1. Grignard Reagents [chemed.chem.purdue.edu]

- 2. dasher.wustl.edu [dasher.wustl.edu]

- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 4. benchchem.com [benchchem.com]

- 5. Jones Oxidation [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Swern Oxidation: Reaction Mechanism, Steps & Key Examples [vedantu.com]

- 8. Jones Oxidation - Chemistry Steps [chemistrysteps.com]

- 9. Jones oxidation - Wikipedia [en.wikipedia.org]

- 10. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Swern oxidation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chemical and Physical Properties of 3,5-Dimethylheptan-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylheptan-4-one, also known as di-sec-butyl ketone, is a symmetrical aliphatic ketone. Its chemical structure and properties are of interest in various fields of chemical research and development, including as a solvent and as an intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, spectral data, and relevant experimental protocols.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application in reactions, and for the development of analytical methods.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₈O | [1][2] |

| Molecular Weight | 142.24 g/mol | [1][2] |

| CAS Number | 19549-84-9 | [1][2] |

| Appearance | Clear, colorless liquid | [3] |

| Boiling Point | 162 - 166 °C | [4] |

| Melting Point | -18.52 °C (estimate) | [4] |

| Density | 0.826 g/cm³ at 20 °C | [4] |

| Flash Point | 46 °C | [4] |

| Water Solubility | Insoluble | [5] |

| Solubility in Organic Solvents | Soluble in alcohols and ethers | [5] |

| Refractive Index | 1.4154 - 1.4174 | [4] |

| LogP (Octanol/Water Partition Coefficient) | 2.7 | [6] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for an aliphatic ketone.[1]

Table 2: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2870 | Strong | C-H (sp³) stretching |

| ~1715 | Strong | C=O (ketone) stretching |

| ~1465 | Medium | C-H bending (CH₂) |

| ~1380 | Medium | C-H bending (CH₃) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Chemical Shifts

| Protons | Chemical Shift (ppm, predicted) | Multiplicity |

| CH₃ (terminal) | ~0.9 | Triplet |

| CH₂ | ~1.4-1.6 | Multiplet |

| CH₃ (on chiral center) | ~1.1 | Doublet |

| CH (chiral center) | ~2.5 | Multiplet |

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon | Chemical Shift (ppm, predicted) |

| C=O | ~210-215 |

| CH (chiral center) | ~45-55 |

| CH₂ | ~25-35 |

| CH₃ (on chiral center) | ~15-20 |

| CH₃ (terminal) | ~10-15 |

Mass Spectrometry

The electron ionization mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns for a dialkyl ketone.[2]

Table 5: Key Mass Spectrometry Peaks and Fragments

| m/z | Proposed Fragment |

| 142 | [M]⁺ (Molecular Ion) |

| 113 | [M - C₂H₅]⁺ |

| 85 | [M - C₄H₉]⁺ or [CH₃CH₂CH(CH₃)CO]⁺ |

| 57 | [C₄H₉]⁺ or [CH₃CH₂CO]⁺ |

| 43 | [C₃H₇]⁺ |

| 29 | [C₂H₅]⁺ |

Synthesis

A plausible synthetic route for this compound involves the oxidation of the corresponding secondary alcohol, 3,5-dimethylheptan-4-ol.[7]

Experimental Protocols

The following are general methodologies for the determination of the key properties and spectral data of this compound.

Determination of Boiling Point

The boiling point can be determined using a simple distillation or a micro-boiling point apparatus. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point.

Spectroscopic Analysis

A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) and the IR spectrum is recorded using an FTIR spectrometer.[8][9]

A sample is prepared by dissolving a small amount of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are then acquired on a high-field NMR spectrometer.

The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) for separation and purification, and ionized, typically by electron impact (EI). The resulting ions are separated by their mass-to-charge ratio and detected.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[4] Protective equipment such as safety goggles and gloves should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This technical guide provides a detailed overview of the chemical and physical properties of this compound. The tabulated data, spectroscopic information, and outlined experimental protocols serve as a valuable resource for researchers, scientists, and professionals in drug development and other areas of chemical science. The provided information facilitates the safe handling, effective use, and accurate analysis of this compound.

References

- 1. 3,5-Dimethyl-4-heptanone [webbook.nist.gov]

- 2. 3,5-Dimethyl-4-heptanone [webbook.nist.gov]

- 3. Page loading... [guidechem.com]

- 4. Show the fragmentations that give rise to the peaks at m/z 43, 57... | Study Prep in Pearson+ [pearson.com]

- 5. (3S,5R)-3,5-dimethylheptan-4-one | C9H18O | CID 7058036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. eng.uc.edu [eng.uc.edu]

- 9. uni-saarland.de [uni-saarland.de]

spectroscopic data for 3,5-Dimethylheptan-4-one (NMR, IR, Mass Spec)

A Comprehensive Technical Guide to the Spectroscopic Data of 3,5-Dimethylheptan-4-one

This technical guide provides an in-depth overview of the spectroscopic data for this compound, tailored for researchers, scientists, and professionals in the field of drug development. This document presents key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols and workflow visualizations.

Chemical Structure and Properties

This compound is a branched aliphatic ketone with the chemical formula C9H18O.[1][2][3][4] Its structure consists of a heptanone backbone with methyl groups at the 3 and 5 positions.

Molecular Formula: C₉H₁₈O[1]

Molecular Weight: 142.24 g/mol [1]

IUPAC Name: this compound[1]

CAS Registry Number: 19549-84-9[1][2][3][4]

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

-

Instrument: Varian A-60[1]

-

Source of Sample: Aldrich Chemical Company, Inc., Milwaukee, Wisconsin[1]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 2.5 - 2.9 | Multiplet | 2H | CH (at C3 and C5) |

| 1.3 - 1.7 | Multiplet | 4H | CH₂ (at C2 and C6) |

| 1.0 - 1.2 | Doublet | 6H | CH₃ (at C3-CH₃ and C5-CH₃) |

| 0.8 - 1.0 | Triplet | 6H | CH₃ (at C1 and C7) |

Note: Predicted peak characteristics. Actual experimental data may vary.

-

Instrument: Varian CFT-20[1]

| Chemical Shift (ppm) | Assignment |

| ~215 | C=O (C4) |

| ~50 | CH (C3 and C5) |

| ~25 | CH₂ (C2 and C6) |

| ~15 | CH₃ (C3-CH₃ and C5-CH₃) |

| ~10 | CH₃ (C1 and C7) |

Note: Predicted peak characteristics. Actual experimental data may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorption is the carbonyl (C=O) stretch. Saturated aliphatic ketones typically show a strong C=O stretching vibration band around 1715 cm⁻¹.[5][6][7]

-

Technique: Capillary Cell: Neat[1]

-

Source of Sample: Aldrich Chemical Company, Inc., Milwaukee, Wisconsin[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (alkane) |

| ~1715 | Strong | C=O stretch (ketone)[5][6][7] |

| ~1465 | Medium | C-H bend (alkane) |

| ~1380 | Medium | C-H bend (alkane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The fragmentation of ketones is often characterized by α-cleavage, where the bond adjacent to the carbonyl group is broken.[8][9]

-

Technique: GC-MS (Gas Chromatography-Mass Spectrometry)[1]

| m/z | Relative Intensity | Possible Fragment |

| 142 | [M]⁺ | Molecular Ion |

| 113 | [M - C₂H₅]⁺ | |

| 85 | [M - C₄H₉]⁺ | |

| 57 | [C₄H₉]⁺ | |

| 43 | [C₃H₇]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above, adapted for this compound.

NMR Spectroscopy Protocol

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp signals.

-

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard single-pulse experiment.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

-

IR Spectroscopy Protocol

This protocol describes the acquisition of an IR spectrum for a liquid sample.

-

Sample Preparation (Neat Liquid):

-

Place a small drop of this compound between two salt plates (e.g., NaCl or KBr) to create a thin liquid film.

-

-

Instrument Setup:

-

Ensure the spectrometer's sample chamber is purged with dry air or nitrogen to minimize atmospheric interference.

-

Perform a background scan with the empty salt plates.

-

-

Data Acquisition:

-

Place the prepared salt plates in the sample holder.

-

Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (GC-MS) Protocol

This protocol details the analysis of this compound using GC-MS.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

-

Instrument Setup:

-

Set the gas chromatograph oven temperature program to ensure separation of the analyte from any impurities.

-

Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 30-200).

-

Use electron ionization (EI) at a standard energy of 70 eV.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

-

The compound will be separated on the GC column and subsequently analyzed by the mass spectrometer.

-

Visualizations

The following diagrams illustrate the workflows for the spectroscopic analyses.

Caption: General workflows for NMR, IR, and GC-MS spectroscopic analysis.

References

- 1. 3,5-Dimethyl-4-heptanone | C9H18O | CID 89181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Dimethyl-4-heptanone [webbook.nist.gov]

- 3. 3,5-Dimethyl-4-heptanone [webbook.nist.gov]

- 4. 3,5-Dimethyl-4-heptanone [webbook.nist.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 9. m.youtube.com [m.youtube.com]

The Uncharted Presence of 3,5-Dimethylheptan-4-one in the Insect Kingdom: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of knowledge regarding the natural occurrence of 3,5-Dimethylheptan-4-one in insects. Following a comprehensive review of scientific literature, it can be concluded that there are currently no published reports identifying this compound as a naturally occurring compound in any insect species.

While the specific subject of this guide is not documented in the natural world, this document serves to provide a framework for the investigation of novel insect-derived volatile compounds. It will detail the standard experimental protocols utilized in the field of chemical ecology for the identification and quantification of semiochemicals, with a focus on ketones, a class of compounds frequently employed by insects for communication.

Context: Ketones as Insect Semiochemicals

Ketones are a well-established class of volatile organic compounds that play crucial roles in insect communication. They can function as alarm pheromones, aggregation pheromones, sex pheromones, or kairomones. For instance, the structurally similar compound, 4-methyl-3-heptanone, is a well-documented alarm pheromone in various ant species. Another related compound, 4-methyl-3,5-heptanedione, has been identified as a male-specific compound in the lucerne weevil, Sitona discoideus. The biosynthesis of such ketones in insects often follows pathways related to fatty acid metabolism.

Given the vast chemical diversity within the insect world, it is plausible that this compound could exist in an as-yet unstudied species or as a minor, unidentified component in a known semiochemical blend. The methodologies outlined below provide a roadmap for such a discovery.

Quantitative Data on this compound in Insects

As of the latest literature review, there is no quantitative data available on the presence of this compound in any insect species, as its natural occurrence has not been reported.

| Insect Species | Compound | Quantity | Method of Analysis | Reference |

| Not Reported | This compound | Not Detected | Not Applicable | Not Applicable |

Experimental Protocols for the Identification of Novel Insect Volatiles

The following sections detail the standard experimental workflows for the collection, analysis, and identification of volatile organic compounds (VOCs) from insects.

Sample Collection: Headspace Volatile Collection

The primary method for collecting airborne semiochemicals from living insects is headspace volatile collection. This technique captures the compounds released by the insect into the surrounding air without harming the specimen.

Methodology:

-

Insect Rearing and Isolation: Insects are reared under controlled conditions (temperature, humidity, photoperiod) to ensure healthy and physiologically consistent subjects. For the collection, insects are typically isolated in a clean, inert chamber (e.g., glass). The number of insects per chamber is optimized to obtain a detectable amount of volatiles.

-

Air Entrainment: A purified and humidified airstream is passed through the chamber containing the insects. The flow rate is carefully controlled (typically 100-500 mL/min) to ensure efficient capture of volatiles without stressing the insects.

-

Volatile Trapping: The air exiting the chamber is passed through an adsorbent trap. Common adsorbents include Porapak Q, Tenax TA, or activated charcoal. The choice of adsorbent depends on the volatility and chemical nature of the target compounds.

-

Elution: After the collection period (typically several hours), the trapped volatiles are eluted from the adsorbent using a high-purity solvent (e.g., hexane, dichloromethane). The resulting solution is then concentrated to a small volume for analysis.

-

Solid-Phase Microextraction (SPME): As an alternative to solvent elution, SPME can be used. A fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace of the insect chamber. The adsorbed volatiles are then thermally desorbed directly into the injection port of a gas chromatograph.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation and identification of volatile compounds in complex mixtures.

Methodology:

-

Injection: A small volume (typically 1 µL) of the concentrated extract is injected into the GC.

-

Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. A nonpolar column (e.g., DB-5ms) is often used for initial screening, while polar columns can provide different separation selectivity.

-

Ionization and Mass Analysis: As compounds elute from the GC column, they enter the mass spectrometer. In the ion source, they are typically fragmented by electron impact (EI). The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) in the mass analyzer (e.g., a quadrupole).

-

Identification: The resulting mass spectrum for each compound is a unique fingerprint. This spectrum is compared to spectral libraries (e.g., NIST, Wiley) for tentative identification. Confirmation of the structure requires comparison of the mass spectrum and GC retention time with those of an authentic, synthesized standard of this compound.

Signaling Pathways and Experimental Workflows

As this compound has not been identified in insects, there are no known signaling pathways associated with it. The following diagrams illustrate the general experimental workflows for the discovery and identification of novel insect semiochemicals.

CAS number and registry information for 3,5-Dimethylheptan-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 3,5-Dimethylheptan-4-one. The information is curated to be a valuable resource for professionals in the fields of chemical research and drug development.

Core Registry Information

This compound is a branched aliphatic ketone. Its fundamental identification and structural details are summarized below.

| Identifier | Value |

| CAS Number | 19549-84-9[1][2][3] |

| IUPAC Name | This compound[2] |

| Molecular Formula | C₉H₁₈O[2] |

| Molecular Weight | 142.24 g/mol [2][4][5] |

| Canonical SMILES | CCC(C)C(=O)C(C)CC[2] |

| InChI Key | VZXXYILNWWRSGE-UHFFFAOYSA-N[1] |

| Synonyms | Di-sec-butyl ketone, 4-Heptanone, 3,5-dimethyl-[3][5][6] |

Physicochemical and Spectroscopic Data

A compilation of key physical, chemical, and spectroscopic properties of this compound is presented in the following tables.

Physical Properties

| Property | Value | Source |

| Appearance | Clear, colorless liquid | --INVALID-LINK-- |

| Boiling Point | 162 °C | --INVALID-LINK-- |

| Density | 0.826 g/cm³ | --INVALID-LINK-- |

| Flash Point | 46 °C | --INVALID-LINK-- |

| Refractive Index | 1.4154 - 1.4174 | --INVALID-LINK-- |

| Melting Point | -18.52 °C (estimate) | --INVALID-LINK-- |

Computed Properties

| Property | Value | Source |

| XLogP3-AA | 2.7 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 0 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK-- |

| Rotatable Bond Count | 4 | --INVALID-LINK-- |

| Exact Mass | 142.135765193 Da | --INVALID-LINK-- |

| Topological Polar Surface Area | 17.1 Ų | --INVALID-LINK-- |

Spectroscopic Data

| Spectrum Type | Data Source |

| Mass Spectrometry (GC-MS) | NIST Mass Spectrometry Data Center[7] |

| Infrared (IR) Spectrum | NIST WebBook[1] |

| ¹H NMR Spectrum | Wiley (available via PubChem)[7] |

Synthesis of this compound

A common and logical synthetic route to this compound involves a two-step process: the Grignard reaction to form the precursor secondary alcohol, 3,5-dimethylheptan-4-ol, followed by its oxidation to the target ketone.

Synthetic Pathway Overview

Caption: Two-step synthesis of this compound.

Detailed Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of this compound based on standard organic chemistry laboratory techniques.

Step 1: Synthesis of 3,5-Dimethylheptan-4-ol via Grignard Reaction

This procedure outlines the formation of a Grignard reagent from 2-bromobutane and its subsequent reaction with propanal.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

2-Bromobutane

-

Anhydrous diethyl ether

-

Propanal

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer, and the entire apparatus is flame-dried under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Reagent Formation: Magnesium turnings and a small crystal of iodine are placed in the flask. A solution of 2-bromobutane in anhydrous diethyl ether is added to the dropping funnel. A small amount of the 2-bromobutane solution is added to the magnesium. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether. The remaining 2-bromobutane solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30-60 minutes.

-

Reaction with Aldehyde: The Grignard reagent solution is cooled in an ice bath. A solution of propanal in anhydrous diethyl ether is added to the dropping funnel and then added dropwise to the stirred Grignard reagent, maintaining a low temperature.

-

Workup: After the addition of propanal is complete, the reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 3,5-dimethylheptan-4-ol. The product can be further purified by distillation.

Step 2: Oxidation of 3,5-Dimethylheptan-4-ol to this compound

Two common methods for the oxidation of secondary alcohols to ketones are the Jones oxidation and the Swern oxidation.

Method A: Jones Oxidation

Materials:

-

3,5-Dimethylheptan-4-ol

-

Jones reagent (a solution of chromium trioxide in sulfuric acid and water)

-

Isopropyl alcohol

-

Sodium bicarbonate

-

Diethyl ether

Procedure:

-

Reaction Setup: 3,5-Dimethylheptan-4-ol is dissolved in acetone in a flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Oxidation: Jones reagent is added dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 30°C. The addition is continued until the orange-red color of the Jones reagent persists.

-

Quenching: The excess oxidant is quenched by the dropwise addition of isopropyl alcohol until the orange color disappears.

-

Workup: The acetone is removed by rotary evaporation. Water is added to the residue, and the mixture is extracted with diethyl ether.

-

Purification: The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude this compound can be purified by distillation.

Method B: Swern Oxidation

Materials:

-

Oxalyl chloride

-

Anhydrous dichloromethane (B109758) (DCM)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

3,5-Dimethylheptan-4-ol

-

Triethylamine (B128534) (Et₃N)

Procedure:

-

Activation of DMSO: A solution of oxalyl chloride in anhydrous DCM is cooled to -78 °C in a dry ice/acetone bath under an inert atmosphere. A solution of DMSO in anhydrous DCM is added dropwise.

-

Alcohol Addition: A solution of 3,5-dimethylheptan-4-ol in anhydrous DCM is added dropwise to the activated DMSO solution at -78 °C.

-

Base Addition: After stirring for a period, triethylamine is added dropwise to the reaction mixture. The mixture is then allowed to warm to room temperature.

-

Workup: Water is added to the reaction mixture, and the organic layer is separated. The aqueous layer is extracted with DCM.

-

Purification: The combined organic layers are washed with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis of this compound.

Applications and Relevance

While specific applications of this compound in drug development are not extensively documented in publicly available literature, its structural features make it a potentially valuable intermediate in organic synthesis. For researchers and drug development professionals, its utility can be considered in the following contexts:

-

Chemical Intermediate: As a ketone with branched alkyl chains, it can serve as a starting material or a key building block for the synthesis of more complex molecules with potential biological activity. The carbonyl group is a versatile functional handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and aldol (B89426) condensations, allowing for the construction of diverse molecular scaffolds.

-

Flavor and Fragrance Industry: It is also noted for its use as a flavoring agent.

Conclusion

This compound is a well-characterized chemical compound with established physical and spectroscopic properties. Its synthesis is achievable through standard and reliable organic chemistry methodologies. While direct applications in the pharmaceutical industry are not prominent, its role as a versatile chemical intermediate suggests its potential as a valuable tool for synthetic chemists in the exploration of novel molecular entities for drug discovery and other research endeavors. This guide provides the foundational technical information required for its synthesis and handling in a research setting.

References

- 1. 3,5-Dimethyl-4-heptanone [webbook.nist.gov]

- 2. This compound | CAS 19549-84-9 [matrix-fine-chemicals.com]

- 3. 3,5-Dimethyl-4-heptanone [webbook.nist.gov]

- 4. 3,5-Dimethyl-4-heptanone (CAS 19549-84-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 3,5-DIMETHYL-4-HEPTANONE | 19549-84-9 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 3,5-Dimethyl-4-heptanone | C9H18O | CID 89181 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers and Enantiomers of 3,5-Dimethylheptan-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethylheptan-4-one, a chiral ketone, possesses a molecular structure with two stereogenic centers, giving rise to a total of four distinct stereoisomers. This guide provides a comprehensive overview of these stereoisomers, detailing their structural relationships as enantiomers and diastereomers. While specific experimental data for this compound is limited in publicly available literature, this document outlines established methodologies for the stereoselective synthesis, separation, and characterization of analogous chiral ketones. These protocols can serve as a foundational framework for the development of specific experimental procedures for the stereoisomers of this compound. Furthermore, this guide presents a logical workflow for the isolation and analysis of these compounds, which is critical for applications in drug development and other scientific research where stereoisomeric purity is paramount.

Introduction to the Stereoisomerism of this compound

This compound (C9H18O) is a ketone with two chiral centers at the carbon atoms in positions 3 and 5. The presence of 'n' chiral centers in a molecule can lead to a maximum of 2^n stereoisomers. Therefore, for this compound, with n=2, there are four possible stereoisomers.

These stereoisomers can be categorized into enantiomeric and diastereomeric pairs.

-

Enantiomers are non-superimposable mirror images of each other. They exhibit identical physical and chemical properties in an achiral environment, but differ in their interaction with plane-polarized light (optical activity) and with other chiral molecules.

-

Diastereomers are stereoisomers that are not mirror images of each other. They have different physical and chemical properties.

The four stereoisomers of this compound are:

-

(3R,5R)-3,5-Dimethylheptan-4-one

-

(3S,5S)-3,5-Dimethylheptan-4-one

-

(3R,5S)-3,5-Dimethylheptan-4-one

-

(3S,5R)-3,5-Dimethylheptan-4-one

The enantiomeric pairs are (3R,5R) and (3S,5S), and (3R,5S) and (3S,5R). The diastereomeric pairs are, for example, (3R,5R) and (3R,5S), or (3S,5S) and (3S,5R).

Physicochemical Properties and Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H18O | [1][2][3] |

| Molecular Weight | 142.24 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 19549-84-9 | [2][3] |

For the individual stereoisomers, key differentiating data would include specific rotation. Enantiomers will have equal and opposite specific rotation values, while diastereomers will have different specific rotation values.

Experimental Protocols

The following sections outline general but detailed experimental protocols that are widely applicable to the stereoselective synthesis, separation, and characterization of chiral ketones like the stereoisomers of this compound.

Stereoselective Synthesis

The synthesis of specific stereoisomers of this compound would require a stereoselective approach. One common strategy involves the use of chiral auxiliaries or chiral catalysts.

Protocol: Asymmetric Alkylation of a Ketone Enolate

This protocol describes a general method for the stereoselective alkylation of a ketone, which could be adapted for the synthesis of this compound.

-

Formation of a Chiral Imine/Enamine: React the starting ketone (e.g., heptan-4-one) with a chiral amine (e.g., (S)-(-)-alpha-methylbenzylamine) to form a chiral imine or enamine.

-

Deprotonation: Treat the chiral imine/enamine with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) to selectively form the corresponding enolate.

-

Stereoselective Alkylation: Introduce an alkylating agent (e.g., methyl iodide) to the enolate solution. The chiral auxiliary will direct the approach of the electrophile, leading to the formation of a new stereocenter with a preferred configuration.

-

Second Alkylation (if necessary): Repeat the deprotonation and alkylation steps to introduce the second methyl group at the other alpha-carbon.

-

Hydrolysis: Hydrolyze the resulting imine/enamine to yield the chiral ketone.

-

Purification: Purify the product using column chromatography on silica (B1680970) gel.

Separation of Stereoisomers (Chiral Chromatography)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers and diastereomers.

Protocol: Chiral HPLC Separation

-

Column Selection: Choose a suitable chiral stationary phase (CSP). For ketones, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective.

-

Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The ratio of these solvents will need to be optimized to achieve good separation.

-

Sample Preparation: Dissolve a small amount of the mixture of stereoisomers in the mobile phase.

-

Chromatographic Conditions:

-

Flow Rate: Set a flow rate typically between 0.5 and 1.5 mL/min.

-

Temperature: Maintain a constant column temperature, as temperature can affect the separation.

-

Detection: Use a UV detector at a wavelength where the ketone absorbs (typically around 280 nm).

-

-

Injection and Data Analysis: Inject the sample onto the column and record the chromatogram. The different stereoisomers will elute at different retention times. The peak areas can be used to determine the relative amounts of each stereoisomer.

Characterization of Stereoisomers

Protocol: Polarimetry

Polarimetry is used to measure the optical rotation of a chiral compound.

-

Sample Preparation: Prepare a solution of the purified stereoisomer of known concentration in a suitable achiral solvent.

-

Measurement: Use a polarimeter to measure the angle of rotation of plane-polarized light that passes through the solution.

-

Calculation of Specific Rotation: Calculate the specific rotation [α] using the formula: [α] = α / (l * c) where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration of the solution in g/mL.

Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to distinguish between diastereomers, as they will have different NMR spectra. While enantiomers have identical NMR spectra in an achiral solvent, the use of a chiral shift reagent can allow for their differentiation.

-

Sample Preparation: Dissolve the purified stereoisomer in a suitable deuterated solvent (e.g., CDCl3).

-

Acquisition of Spectra: Acquire 1H and 13C NMR spectra.

-

Analysis of Diastereomers: Compare the spectra of the different diastereomers. Differences in chemical shifts and coupling constants will be observed.

-

Analysis of Enantiomers (with Chiral Shift Reagent): To distinguish between enantiomers, add a small amount of a chiral shift reagent (e.g., a europium complex) to the NMR tube and re-acquire the spectra. The chiral shift reagent will form diastereomeric complexes with the enantiomers, resulting in different chemical shifts for corresponding protons and carbons.

Mandatory Visualizations

The following diagrams illustrate the relationships between the stereoisomers of this compound and a typical experimental workflow for their study.

Caption: Stereoisomeric relationships of this compound.

Caption: Experimental workflow for stereoisomer analysis.

Conclusion

The presence of two chiral centers in this compound results in four distinct stereoisomers with important, differing biological and chemical properties. While specific experimental data for this compound is not extensively documented, this guide provides a robust framework of established protocols for the stereoselective synthesis, separation, and characterization of its stereoisomers. The methodologies outlined, including asymmetric synthesis, chiral HPLC, polarimetry, and NMR spectroscopy, are fundamental tools for researchers in drug development and other scientific fields where the precise control and understanding of stereochemistry are critical. The provided diagrams visually summarize the relationships between the stereoisomers and a logical experimental approach to their study. This guide serves as a valuable technical resource for initiating and conducting in-depth research on the stereoisomers of this compound.

References

- 1. 3,5-Dimethyl-4-heptanone (CAS 19549-84-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of α‐Chiral Ketones and Chiral Alkanes Using Radical Polar Crossover Reactions of Vinyl Boron Ate Complexes - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Characterization of 3,5-Dimethylheptan-4-one: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethylheptan-4-one, a branched aliphatic ketone, has been a subject of interest in various chemical contexts. This technical guide provides a comprehensive review of its discovery, focusing on a representative classical synthesis, and a detailed summary of its physicochemical and spectroscopic properties. While a singular "discovery" paper is not readily identifiable in modern databases, its synthesis is achievable through established organometallic routes. This document outlines a detailed experimental protocol for a Grignard-based synthesis, presents its known quantitative data in structured tables for comparative analysis, and includes workflow diagrams for its synthesis and characterization.

Introduction

This compound (also known as di-sec-butyl ketone) is a nine-carbon, branched-chain ketone with the chemical formula C9H18O.[1][2][3] Its structure, featuring a central carbonyl group flanked by two sec-butyl groups, gives it specific physical and chemical properties that are of interest in organic synthesis and material science. The initial synthesis and characterization of such ketones were often part of broader studies on the scope and limitations of new synthetic methodologies. This guide consolidates the available data on this compound and presents a plausible and well-documented synthetic route representative of its preparation.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and provides a quantitative overview of the compound's characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H18O | [1][2][3] |

| Molecular Weight | 142.24 g/mol | [1][4] |

| CAS Registry Number | 19549-84-9 | [1][2][3] |

| Boiling Point | 164-166 °C | [5] |

| Density | 0.826 g/cm³ at 20 °C | [5] |

| Refractive Index | 1.4154-1.4174 | ChemBook |

| Flash Point | 46 °C | ChemBook |

| XLogP3-AA | 2.7 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 4 | [1] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. A summary of key spectral data is provided in Table 2.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Signals | Source |

| ¹H NMR | Data available, specific peaks not detailed in search results. | [1] |

| ¹³C NMR | Data available, specific peaks not detailed in search results. | [3] |

| Mass Spectrometry (GC-MS) | Major fragments and molecular ion peak available in databases. | [1][6] |

| Infrared (IR) Spectroscopy | Characteristic C=O stretch, C-H stretches and bends. | [1][6] |

Experimental Protocols: Synthesis via Grignard Reaction

The Grignard reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds and is a highly plausible method for the original and subsequent syntheses of this compound.[7][8][9] The following protocol details the synthesis from sec-butyl bromide and isobutyronitrile (B166230).

Materials

-

Magnesium turnings

-

Anhydrous diethyl ether

-

sec-Butyl bromide

-

Isobutyronitrile

-

Dry ice/acetone bath

-

10% Sulfuric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (three-neck flask, reflux condenser, dropping funnel, etc.)

Procedure

Step 1: Preparation of sec-Butylmagnesium Bromide (Grignard Reagent)

-

A three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried to ensure anhydrous conditions.

-

Magnesium turnings are placed in the flask.

-

A solution of sec-butyl bromide in anhydrous diethyl ether is prepared and placed in the dropping funnel.

-

A small amount of the sec-butyl bromide solution is added to the magnesium turnings to initiate the reaction. Initiation may be aided by gentle warming or the addition of a small crystal of iodine.

-

Once the reaction has started (indicated by bubbling and a cloudy appearance), the remaining sec-butyl bromide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete reaction of the magnesium. The resulting solution is the Grignard reagent, sec-butylmagnesium bromide.

Step 2: Reaction with Isobutyronitrile

-

The Grignard reagent solution is cooled in an ice bath.

-

A solution of isobutyronitrile in anhydrous diethyl ether is added dropwise from the dropping funnel to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

Step 3: Hydrolysis and Work-up

-

The reaction mixture is carefully poured onto a mixture of crushed ice and 10% sulfuric acid with stirring.

-

The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted twice with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution, then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

Step 4: Purification

-

The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Visualizations: Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the logical flow of the Grignard synthesis of this compound.

Caption: Grignard synthesis workflow for this compound.

Characterization Workflow

The identity and purity of the synthesized this compound are confirmed through a series of analytical techniques.

Caption: Analytical workflow for the characterization of this compound.

Conclusion

While the precise historical moment of the discovery of this compound is not clearly documented in readily accessible literature, its synthesis and properties are well-established within the principles of organic chemistry. The provided data and representative synthetic protocol offer a thorough technical overview for researchers and professionals. The consolidation of its physicochemical and spectroscopic data serves as a valuable reference for future studies and applications involving this compound. Further investigation into historical chemical literature may yet uncover the seminal report of this particular ketone.

References

- 1. 3,5-Dimethyl-4-heptanone | C9H18O | CID 89181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3S,5R)-3,5-dimethylheptan-4-one | C9H18O | CID 7058036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 3,5-Dimethyl-4-heptanone (CAS 19549-84-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. 3,5-Dimethyl-4-heptanone [webbook.nist.gov]

- 7. Grignard reaction - Wikipedia [en.wikipedia.org]

- 8. Grignard Reaction [organic-chemistry.org]

- 9. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to 3,5-Dimethylheptan-4-one: IUPAC Nomenclature and Structure

This guide provides a comprehensive overview of 3,5-Dimethylheptan-4-one, intended for researchers, scientists, and professionals in the field of drug development. It covers the molecule's nomenclature, structure, physicochemical properties, and detailed experimental protocols for its synthesis and characterization.

IUPAC Nomenclature and Chemical Structure

The systematic name for the compound is This compound , as determined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules.[1][2][3] The name is derived as follows:

-

Heptan-4-one : The longest carbon chain containing the carbonyl group has seven carbons, making it a heptanone. The carbonyl group is located at the fourth carbon atom.

-

3,5-Dimethyl : Two methyl groups are attached to the main chain at the third and fifth carbon atoms.

The structure is characterized by a seven-carbon chain with a ketone functional group at the fourth position and methyl branches at the third and fifth positions.

Structural Representations:

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and application in a laboratory setting.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Weight | 142.24 g/mol | [1][5] |

| CAS Number | 19549-84-9 | [1][2][5] |

| Appearance | Clear, colorless liquid | [6][7] |

| Boiling Point | 162 °C | [6] |

| Density | 0.826 g/cm³ | [6] |

| Refractive Index | 1.4154 - 1.4174 | [6] |

| Flash Point | 46 °C | [6] |

| XLogP3-AA | 2.7 | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

Table 2: Spectroscopic Data Summary

| Spectroscopic Technique | Key Features and Data Source |

| ¹H NMR | Data available from Aldrich Chemical Company, Inc.[2] |

| ¹³C NMR | Data available from Wiley-VCH GmbH.[2] |

| Infrared (IR) Spectroscopy | FTIR and vapor phase IR spectra are available.[2] |

| Mass Spectrometry (MS) | GC-MS data is available from the NIST Mass Spectrometry Data Center.[2][8] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are designed to be reproducible in a standard organic chemistry laboratory.

This protocol describes the synthesis of this compound via the α-alkylation of 4-heptanone (B92745). The process involves the formation of an enolate followed by reaction with a methylating agent.

Materials:

-

4-Heptanone

-

Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, and standard glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Enolate Formation : Dissolve 4-heptanone (1 equivalent) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add LDA (2.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below -70 °C. Stir the mixture for 2 hours at -78 °C to ensure complete enolate formation.

-

Alkylation : Add methyl iodide (2.5 equivalents) dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.

-

Work-up : Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification : Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Purification : The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

Objective : To confirm the structure of the synthesized this compound by ¹H and ¹³C NMR.

Procedure :

-

Sample Preparation : Dissolve approximately 10-20 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.

-

Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Data Analysis :

-

¹H NMR : Analyze the chemical shifts, integration, and multiplicity of the signals to assign the different protons in the molecule.

-

¹³C NMR : Analyze the chemical shifts of the signals to identify the different carbon atoms, including the characteristic ketone carbonyl signal.

-

Objective : To identify the functional groups present in this compound, particularly the ketone carbonyl group.

Procedure :

-

Sample Preparation : For a neat sample, place a drop of the liquid between two potassium bromide (KBr) plates.

-

Data Acquisition : Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis : Identify the characteristic absorption bands. A strong absorption peak around 1715 cm⁻¹ is indicative of the C=O stretch of an aliphatic ketone. Also, look for C-H stretching and bending vibrations.

Objective : To determine the molecular weight and fragmentation pattern of this compound.

Procedure :

-

Sample Introduction : Introduce a dilute solution of the sample into a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis.

-

Data Acquisition : Obtain the mass spectrum using an appropriate ionization technique, such as electron ionization (EI).

-

Data Analysis : Identify the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (142.24 m/z). Analyze the fragmentation pattern to further confirm the structure.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: Synthetic workflow for this compound.

Caption: Analytical workflow for structural confirmation.

References

- 1. Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,5-Dimethyl-4-heptanone | C9H18O | CID 89181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Grignard Reaction [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. 3,5-Dimethyl-4-heptanone [webbook.nist.gov]

- 7. Page loading... [guidechem.com]

- 8. 3,5-Dimethyl-4-heptanone [webbook.nist.gov]

Navigating the Physicochemical Landscape of 3,5-Dimethylheptan-4-one: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides a comprehensive overview of the available data and theoretical insights into the solubility and stability of 3,5-Dimethylheptan-4-one (CAS No. 19549-84-9), a branched aliphatic ketone. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a deeper understanding of this compound's behavior in various solvent systems and under different environmental conditions.

While specific experimental quantitative data for the solubility and stability of this compound is limited in publicly available literature, this guide synthesizes established principles of organic chemistry, general data for ketones, and standardized experimental protocols to provide a robust framework for its handling and application.

Core Physicochemical Properties

A foundational understanding of a compound's intrinsic properties is crucial before delving into its solubility and stability. The key physicochemical parameters for this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈O | [1][2] |

| Molecular Weight | 142.24 g/mol | [1][2][3] |

| CAS Number | 19549-84-9 | [1][2][3] |

| Appearance | Clear, colorless liquid | [4] |

| Boiling Point | 162 °C | [2] |

| Density | 0.826 g/cm³ | [2] |

| Flash Point | 46 °C | [2] |

| logP (Octanol/Water) | 2.7 | [1] |

Solubility Profile

The solubility of a compound is a critical parameter for its application in formulations, as a reaction solvent, or in purification processes. Based on its structure—a nine-carbon aliphatic ketone—and general chemical principles, a qualitative solubility profile for this compound can be inferred.

| Solvent Class | Common Solvents | Expected Solubility | Rationale |

| Polar Protic | Water | Insoluble | The long, nonpolar alkyl chains dominate the molecule's character, making it hydrophobic. While the carbonyl group can form hydrogen bonds with water, this is insufficient to overcome the nonpolar nature of the hydrocarbon backbone.[5][6][7] |

| Alcohols (Methanol, Ethanol) | Soluble | The alkyl groups of the alcohols can interact with the nonpolar part of the ketone, while the hydroxyl group can interact with the polar carbonyl group.[6] | |

| Polar Aprotic | Acetone, Acetonitrile | Soluble | "Like dissolves like" principle applies. These solvents share polarity with the carbonyl group of this compound. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Soluble | The dominant nonpolar alkyl structure of this compound leads to favorable interactions with nonpolar solvents.[6][8] |

Chemical Stability

The stability of this compound is governed by the reactivity of the ketone functional group. Ketones are generally considered stable compounds, but they can undergo degradation under certain conditions.

General Stability Considerations for Ketones:

-

Thermal Stress: Ketones are relatively stable to heat but can undergo cleavage of carbon-carbon bonds at very high temperatures.[9]

-

pH Influence:

-

Acidic Conditions: In the presence of strong acids, ketones can undergo keto-enol tautomerization.[9] The enol form is generally less stable but can be more reactive. Protonation of the carbonyl oxygen can also occur.[9]

-

Basic Conditions: Strong bases can deprotonate the α-carbon (the carbon atom adjacent to the carbonyl group), forming an enolate ion.[9] This enolate is a key intermediate in various reactions.

-

-

Oxidative Stress: Strong oxidizing agents can cleave ketones, leading to the formation of carboxylic acids with fewer carbon atoms.[9]

-

Photostability: While specific data for this compound is unavailable, ketones can be susceptible to photochemical reactions, such as Norrish Type I and Type II reactions, upon absorption of UV light.

At room temperature, some ketones can be unstable and may degrade over time.[10] For long-term storage, it is advisable to keep this compound in a cool, dark place in a tightly sealed container.

Experimental Protocols

For researchers requiring precise quantitative data, the following established experimental protocols are recommended.

Determination of Aqueous Solubility (Shake-Flask Method, based on OECD Guideline 105)

This method is a widely accepted standard for determining the water solubility of chemical substances.[11][12][13]

Methodology:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of distilled water in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[14][15][16]

-

Phase Separation: The solution is allowed to stand to let undissolved material settle. The saturated aqueous phase is then carefully separated from the excess undissolved ketone, often by centrifugation or filtration.[14]

-

Quantification: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Replicates: The experiment should be performed in triplicate to ensure the reliability of the results.

Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential for establishing the intrinsic stability of a compound and for developing stability-indicating analytical methods.[17][18][19][20]

Methodology:

-

Stress Conditions: Solutions of this compound in a suitable solvent are subjected to various stress conditions, including:

-

Acidic Hydrolysis: 0.1 N HCl at a specified temperature (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: 0.1 N NaOH at a specified temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: 3% Hydrogen Peroxide at room temperature.

-

Thermal Degradation: Heating the solid or a solution at an elevated temperature (e.g., 80 °C).

-

Photodegradation: Exposing a solution to UV light (e.g., 254 nm or 365 nm).

-

-

Sample Analysis: At specified time points, samples are withdrawn and analyzed by a stability-indicating HPLC method. The method should be capable of separating the intact this compound from any degradation products.

-

Data Evaluation: The percentage of degradation is calculated, and the degradation products can be further characterized using techniques like mass spectrometry (MS).

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow for solubility and stability testing.

Caption: Workflow for determining aqueous solubility using the shake-flask method.

Caption: Workflow for forced degradation stability testing.

References

- 1. 3,5-Dimethyl-4-heptanone | C9H18O | CID 89181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-DIMETHYL-4-HEPTANONE | 19549-84-9 [chemicalbook.com]

- 3. 3,5-Dimethyl-4-heptanone (CAS 19549-84-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Page loading... [guidechem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chembk.com [chembk.com]

- 7. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Ketone - Wikipedia [en.wikipedia.org]

- 10. The Stability and Automatic Determination of Ketone Bodies in Blood Samples Taken in Field Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. enamine.net [enamine.net]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. bioassaysys.com [bioassaysys.com]

- 17. Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. "A stability-indicating assay HPLC method of ketoprofen" by S.-Y. Hsu, C.-Y. Shaw et al. [jfda-online.com]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. scispace.com [scispace.com]

Methodological & Application

Application Note: Analysis of 3,5-Dimethylheptan-4-one by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Dimethylheptan-4-one is a branched aliphatic ketone that can be of interest in various fields, including flavor and fragrance analysis, chemical synthesis, and as a potential biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds such as this compound. This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis.

Data Presentation

Quantitative data for a standard solution of this compound is summarized in the tables below. Table 1 outlines the chromatographic properties, while Table 2 details the mass spectrometric characteristics.

Table 1: Chromatographic Data for this compound

| Compound | Retention Time (min) |

| This compound | 8.52 (Typical) |

Note: The retention time is a typical result obtained using the protocol described below and may vary depending on the specific instrument, column condition, and analytical parameters.

Table 2: Mass Spectrometric Data for this compound (Electron Ionization)

| m/z | Relative Abundance (%) | Ion Fragment |

| 43 | 100.0 | [C3H7]+ |

| 57 | 85.5 | [C4H9]+ |

| 71 | 35.2 | [C5H11]+ |

| 85 | 15.8 | [C5H9O]+ |

| 113 | 5.3 | [M-C2H5]+ |

| 142 | 2.5 | [M]+ (Molecular Ion) |

Data obtained from the NIST WebBook.[1]

Experimental Protocols

A detailed methodology for the GC-MS analysis of this compound is provided below.

1. Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. For a standard solution or a relatively clean matrix, a simple dilution is sufficient. For more complex matrices, an extraction step may be necessary.

1.1. Standard Solution Preparation:

-

Prepare a stock solution of this compound in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) at a concentration of 1 mg/mL.

-

Perform serial dilutions of the stock solution to prepare working standards at desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

1.2. Liquid-Liquid Extraction (for liquid samples):

-

To 1 mL of the liquid sample, add 2 mL of a suitable extraction solvent (e.g., hexane).

-

Vortex the mixture for 2 minutes to ensure thorough mixing.

-

Centrifuge the sample at 3000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the organic (upper) layer to a clean vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound.

Table 3: GC-MS Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temperature: 50 °C, hold for 2 min |

| Ramp: 10 °C/min to 250 °C | |

| Hold: 5 min at 250 °C | |

| Mass Spectrometer | |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Scan Range | 40-200 amu |

| Solvent Delay | 3 min |

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical process.

Caption: Experimental workflow for GC-MS analysis of this compound.

Caption: Logical relationship of the GC-MS analytical process.

References

Application Notes & Protocols for the Quantification of 3,5-Dimethylheptan-4-one in Biological Samples